molecular formula C17H12FN3O B6462514 (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one CAS No. 2549133-08-4

(2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one

Cat. No.: B6462514
CAS No.: 2549133-08-4
M. Wt: 293.29 g/mol
InChI Key: AIVVHGTXKRNGRH-DHZHZOJOSA-N
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Description

The compound (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one is a synthetic organic molecule that features a triazole ring, a fluorophenyl group, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-fluorophenyl azide can react with phenylacetylene under copper(I) catalysis to form the 1,2,3-triazole ring.

    Aldol Condensation: The triazole-containing intermediate can then undergo an aldol condensation with benzaldehyde to form the final product. This step usually requires basic conditions, such as the presence of sodium hydroxide or potassium hydroxide, and is conducted in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be further functionalized to create a variety of derivatives.

Biology and Medicine

In biological and medicinal research, (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one has shown promise as an antifungal and antibacterial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In antibacterial applications, it could interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one
  • (2E)-3-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one

Uniqueness

The presence of the fluorine atom in (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo- analogs. These characteristics can enhance its biological activity and make it a more effective therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(E)-3-[1-(4-fluorophenyl)triazol-4-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-14-6-9-16(10-7-14)21-12-15(19-20-21)8-11-17(22)13-4-2-1-3-5-13/h1-12H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVHGTXKRNGRH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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